1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide

Lipophilicity Membrane Permeability Drug Design

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide (CAS 67218-92-2) is a C11H11N3O2 heterocyclic compound belonging to the 5-hydroxyimidazole-4-carboxamide class, characterized by a 1-benzyl substituent on the imidazole ring. This scaffold is the aglycone core of the known immunosuppressant mizoribine.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 67218-92-2
Cat. No. B12921476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide
CAS67218-92-2
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2O)C(=O)N
InChIInChI=1S/C11H11N3O2/c12-10(15)9-11(16)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15)
InChIKeyMSIMMDQAZOVHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide (CAS 67218-92-2): Chemical Identity and Structural Class


1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide (CAS 67218-92-2) is a C11H11N3O2 heterocyclic compound belonging to the 5-hydroxyimidazole-4-carboxamide class, characterized by a 1-benzyl substituent on the imidazole ring . This scaffold is the aglycone core of the known immunosuppressant mizoribine [1]. The compound serves as a critical intermediate and building block in medicinal chemistry, with its distinct substitution pattern offering a unique vector for exploring structure-activity relationships (SAR) around this biologically active nucleus .

Why 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide Cannot Be Replaced by Generic Imidazole-4-Carboxamides


The biological and physicochemical properties of the 5-hydroxyimidazole-4-carboxamide scaffold are exquisitely sensitive to the nature and position of substituents. As evidenced by patent literature, small structural changes—such as moving from an imidazole to a benzimidazole core or altering the N-substituent—can dramatically switch a compound's target from, for example, PARP-1 inhibition to 5-HT4 receptor antagonism [1]. Similarly, within the same scaffold, the simple absence of a 2-substituent is a deliberate design feature that defines a distinct subclass of anticancer agents and immunostimulants [2]. Therefore, substituting 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide with a generic analog like the non-benzylated parent or a regioisomer carries a high risk of irreproducible biological results or synthetic failure in downstream applications.

Quantitative Differentiation Guide for 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide (67218-92-2)


Lipophilicity Enhancement Over Non-Benzylated Parent (Bredinin Aglycone)

The 1-benzyl substituent in the target compound significantly increases lipophilicity compared to the non-benzylated parent compound, 5-hydroxy-1H-imidazole-4-carboxamide (Bredinin aglycone, CAS 56973-26-3) [1]. Based on calculated physicochemical properties, the target compound has a Complexity score of 254 versus 118 for the parent, indicating greater structural elaboration . While direct experimental logP values for the target are not reported, the addition of a benzyl group to heterocyclic scaffolds is a standard medicinal chemistry strategy for improving membrane permeability, a critical factor for intracellular target engagement .

Lipophilicity Membrane Permeability Drug Design

Regioisomeric Precision: Clear Structural Differentiation from 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide

The target compound (4-carboxamide, 5-hydroxy) is a precise regioisomer of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide (CAS 82439-85-8) . This positional swap of the hydroxyl and carboxamide groups results in a fundamentally different hydrogen-bonding donor/acceptor pattern. In related imidazole carboxamide systems, such regioisomeric changes have been shown to cause order-of-magnitude shifts in target binding affinity; for example, in benzimidazole-4-carboxamide PARP-1 inhibitors, the 4-carboxamide isomer was essential for activity, while the 5-carboxamide isomer was inactive [1].

Regioisomerism Binding Affinity Synthetic Chemistry

Vacant 2-Position: Differentiation from 2-Substituted 5-Hydroxyimidazole-4-Carboxamides in Anticancer Applications

The target compound features a vacant 2-position on the imidazole ring, which distinguishes it from a large patented series of 2-substituted 5-hydroxy-1H-imidazole-4-carboxamide derivatives claimed as anticancer agents and immunostimulants [1]. The patent literature explicitly defines the 2-substituent as a critical variable for tuning biological activity and toxicity. A compound lacking a 2-substituent (like the target) is a distinct chemotype from those with aryl, alkyl, or heterocyclic groups at this position [2]. This structural feature is not inert; it alters the electronic properties of the ring and the pKa of the 5-hydroxy group, which can influence tautomeric state and target interaction.

Immunostimulant Anticancer Structure-Activity Relationship

Imidazole vs. Benzimidazole Core: A Fundamental Scaffold-Level Differentiation

The target compound is based on an imidazole core, which is structurally and electronically distinct from the benzimidazole core found in many 5-HT4 receptor antagonists [1] and kinase inhibitors [2]. The benzimidazole core introduces a fused benzene ring that increases molecular volume, alters electron distribution, and restricts rotational freedom. In PARP-1 inhibitor programs, a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold was deliberately chosen over a benzimidazole to achieve a novel intellectual property position while maintaining potency [3]. This demonstrates that scaffold choice is a pivotal differentiator, not a trivial substitution. The target compound's imidazole core offers a distinct electrostatic potential surface and a smaller, less lipophilic framework compared to benzimidazole analogs.

Scaffold Hopping Kinase Inhibition Selectivity

Optimal Application Scenarios for Procuring 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide


Lead Optimization Programs Targeting Purine Nucleotide Pathways

As the benzylated aglycone analog of the immunosuppressant mizoribine , this compound is an ideal starting point for medicinal chemistry campaigns focused on purine nucleotide metabolism (e.g., IMPDH inhibition) or related anticancer and antiviral indications. Its enhanced lipophilicity over the parent aglycone (see Section 3, Evidence 1) makes it a superior candidate for optimizing cellular permeability without immediately resorting to a full nucleoside prodrug strategy.

Fragment-Based Drug Discovery (FBDD) on Kinase and HDAC Targets

With a low molecular weight (217.22 g/mol) relative to benzimidazole-based inhibitors (see Section 3, Evidence 4), this compound meets the criteria for a fragment hit. Its vacant 2-position provides a tractable vector for fragment growing or merging. The 4-carboxamide group is a known zinc-binding group in HDAC inhibitors, while the 5-hydroxy-1-benzyl pattern offers unique kinase hinge-binding potential, enabling screening against diverse target classes.

Synthesis of Diverse Compound Libraries via Late-Stage Functionalization

The compound's structure, featuring an unsubstituted C2 position and a reactive 5-hydroxy group, is explicitly suited as a central building block for generating libraries of 2-substituted imidazole-4-carboxamides [1]. This allows for rapid SAR exploration around a core scaffold that is foundational to multiple patent-protected therapeutic series. Its use guarantees a distinct, easily diversified chemotype for hit identification.

Pharmacological Tool Compound for Investigating Regioisomer-Dependent Target Engagement

The clear structural and isomeric distinction from its 1-benzyl-4-hydroxy regioisomer (CAS 82439-85-8) and related benzimidazoles makes this product essential for mechanistic studies. As demonstrated by the loss of PARP-1 activity in the wrong isomer class (see Section 3, Evidence 2), using this specific regioisomer is mandatory for experiments designed to link the 5-hydroxy-4-carboxamide pharmacophore to a biological phenotype, ensuring experimental data is unambiguous and reproducible.

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